H-L-beta-HThr-OH
Description
H-L-beta-HThr-OH (L-β-Homothreonine) is a non-proteinogenic amino acid derivative characterized by an extended side chain compared to canonical L-threonine. Its molecular formula is C₅H₁₁NO₃, with a structure featuring a β-hydroxy group and an additional methylene unit in the side chain (Figure 1). This structural modification distinguishes it from L-threonine (C₄H₉NO₃) and imparts unique physicochemical properties, such as altered solubility and steric interactions in biochemical systems .
Properties
IUPAC Name |
(3S,4S)-3-amino-4-hydroxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(7)4(6)2-5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVRJEWVLMOZNV-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](CC(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940842 | |
| Record name | 3-Amino-2,3,5-trideoxypentonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192003-00-2 | |
| Record name | 3-Amino-2,3,5-trideoxypentonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Research Implications and Limitations
- Synthetic Applications : this compound’s structural uniqueness positions it as a candidate for designing peptide mimetics or chiral catalysts.
- Data Gaps: Current evidence lacks experimental data on its thermodynamic stability, enzymatic interactions, or toxicity profiles. Comparative studies with β-amino acids (e.g., β-alanine) would further elucidate its behavior .
Preparation Methods
Mechanistic Basis of LTTA-Catalyzed Reactions
L-Threonine transaldolase (LTTA), classified under serine hydroxymethyltransferase (SHMT) enzymes, catalyzes the transfer of a β-hydroxy-α-amino aldehyde moiety from L-threonine to an aldehyde acceptor. This reaction proceeds via a retro-aldol cleavage mechanism, generating glycine and an aldehyde intermediate, followed by a stereospecific aldol addition to form the L-threo-β-hydroxy-α-amino acid product. The enzyme from Pseudomonas sp. (PsLTTA) exhibits broad substrate tolerance for aromatic aldehydes, enabling the synthesis of derivatives such as L-threo-p-methylsulfonylphenylserine.
Optimization of Enzymatic Conditions
Critical parameters influencing PsLTTA activity include:
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Whole-cell concentration : Optimal biocatalytic activity occurs at 40 g/L, balancing substrate diffusion and enzyme stability.
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Co-solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) at 5% (v/v) enhance aldehyde solubility without denaturing the enzyme.
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Temperature : Reactions conducted at 25°C achieve 94.5% diastereomeric excess (de), compared to 79.9% de at 30°C.
Under optimized conditions, PsLTTA produces L-threo-β-hydroxy-α-amino acids with 67.1% conversion and near-perfect stereoselectivity (94.5% de), as demonstrated in a 100 mL-scale synthesis.
Chemical Synthesis via Sulfonium Salt Intermediates
Sulfonium Salt Formation and Thermal Cracking
A patented industrial method converts L-methionine to L-homoserine (a β-hydroxy-α-amino acid) through the following steps:
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Acidification : L-Methionine is treated with concentrated HCl to protonate the amino group.
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Quaternization : Reaction with dimethyl sulfate forms a sulfonium salt, (S)-3-(methylthio)propyl-dimethylsulfonium chloride.
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Thermal cracking : Refluxing the sulfonium salt with saturated KHCO₃ induces β-elimination of dimethyl sulfide, yielding L-homoserine.
Purification and Yield
The crude product is purified via cation-exchange chromatography (Dowex 50WX8 resin), followed by acetone pulping to remove inorganic salts. This method achieves >95% purity and is scalable to multi-kilogram batches, making it economically viable for industrial production.
Comparative Analysis of Synthesis Methods
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
|---|---|---|
| Starting Material | L-Threonine + Aldehydes | L-Methionine |
| Stereoselectivity | 94.5% de | Racemic (requires chiral resolution) |
| Yield | 67.1% (optimized) | Not reported (high purity confirmed) |
| Scale | Laboratory (100 mL demonstrated) | Industrial (multi-kilogram) |
| Environmental Impact | Aqueous solvent, mild conditions | Uses dimethyl sulfate (toxic alkylating agent) |
Industrial-Scale Production Considerations
While enzymatic methods offer superior stereocontrol, their reliance on whole-cell biocatalysts and niche substrates limits cost-effectiveness for large-scale applications. Conversely, the chemical route from L-methionine leverages inexpensive starting materials and established purification techniques, albeit with environmental concerns due to dimethyl sulfate usage . Hybrid approaches, such as enzymatic resolution of chemically synthesized racemic mixtures, may bridge these gaps but require further research.
Q & A
Q. How should researchers document and share synthetic protocols for this compound to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental steps, including exact reagent grades, equipment specifications, and purification methods. Deposit raw spectra (NMR, MS) in public repositories (e.g., Zenodo) with digital object identifiers (DOIs) for cross-referencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
